Pasakbumin A;Pasakbumin-A
Description
Properties
IUPAC Name |
4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,9,11-14,16,22-24,26-27H,2,5-6H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUWZJWAQQRCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84633-29-4 | |
| Record name | NSC339187 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Unlocking Nature's Arsenal: A Technical Guide to the Anti-Tuberculosis Potential of Eurycoma longifolia Quassinoids
Foreword: The Imperative for Novel Anti-Tuberculosis Therapeutics
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This escalating crisis underscores the urgent need for innovative therapeutic strategies, including the exploration of natural product scaffolds that have historically been a rich source of new medicines.[3][4] The plant kingdom, in particular, offers a vast reservoir of chemical diversity, presenting untapped opportunities for the discovery of novel anti-tubercular agents.[3] This guide delves into the scientific rationale and technical methodologies for investigating the anti-tuberculosis activity of quassinoids derived from Eurycoma longifolia, a plant with a long history in traditional medicine.
Introduction: Eurycoma longifolia - From Traditional Remedy to Scientific Scrutiny
Eurycoma longifolia Jack, a member of the Simaroubaceae family, is a flowering plant native to Southeast Asia, where it is commonly known as 'Tongkat Ali'.[5] Traditionally, decoctions of its roots have been used to treat a variety of ailments, including fever, malaria, and glandular swelling.[5] This ethnobotanical background provides a compelling starting point for the scientific investigation of its bioactive constituents, particularly against infectious diseases like tuberculosis. The plant is a rich source of various classes of bioactive compounds, with quassinoids being the most characteristic and pharmacologically significant.[6] Quassinoids are a group of highly oxygenated, degraded triterpenoids known for a wide array of biological activities, including potent cytotoxic and antimalarial effects.[6][7]
The Chemistry of Eurycoma longifolia: A Focus on Quassinoids
The roots of E. longifolia are a prolific source of structurally diverse quassinoids.[8][9] These C20 triterpenoid derivatives are responsible for the characteristic bitter taste of the plant and are believed to be the primary contributors to its pharmacological effects. Prominent quassinoids isolated from E. longifolia include eurycomanone, eurycomanol, 13α(21)-epoxyeurycomanone, and pasakbumin A.[8][10][11] The isolation and characterization of these compounds are pivotal for systematic pharmacological evaluation.
Workflow for Quassinoid Isolation and Characterization
The following diagram and protocol outline a standard methodology for the extraction, fractionation, and purification of quassinoids from E. longifolia root material.[5][8]
Caption: Workflow for the isolation and identification of quassinoids.
Detailed Protocol for Quassinoid Isolation
-
Extraction:
-
Air-dry and powder the roots of Eurycoma longifolia.
-
Extract the powdered root material (e.g., 500 g) exhaustively with 95% ethanol (e.g., 4 x 2.0 L) at 40°C under sonication to enhance extraction efficiency.[8]
-
Combine the ethanol extracts and concentrate under reduced pressure to yield a crude syrup.[8]
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity: first with petroleum ether (to remove non-polar constituents), then with ethyl acetate, and finally with n-butanol.[5][8] The majority of quassinoids will typically be found in the ethyl acetate and n-butanol soluble fractions.
-
-
Fractionation:
-
Subject the dried ethyl acetate-soluble extract to silica gel column chromatography.
-
Elute the column with a gradient solvent system, such as chloroform-methanol, starting from 100% chloroform and gradually increasing the methanol concentration to 100%.[5]
-
Collect the eluate in multiple fractions and monitor by thin-layer chromatography (TLC).
-
-
Purification:
-
Subject the fractions showing promising TLC profiles to further chromatographic steps.
-
Utilize Sephadex LH-20 column chromatography (size exclusion) with a solvent system like methanol to separate compounds based on their molecular size.[5]
-
Perform final purification of sub-fractions using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradients).[5]
-
-
Structural Elucidation:
-
Determine the chemical structures of the isolated pure compounds using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]
-
If suitable crystals can be obtained, perform X-ray crystallography for unambiguous determination of the absolute configuration.[5]
-
Anti-Tuberculosis Activity of E. longifolia Quassinoids
While many quassinoids have been evaluated for their cytotoxic effects against cancer cells, specific data on their activity against M. tuberculosis is more limited. However, compelling evidence has emerged for the anti-TB potential of at least one key quassinoid, pasakbumin A.
Pasakbumin A: A Host-Directed Therapeutic Candidate
A pivotal study revealed that pasakbumin A exhibits significant anti-tuberculosis activity not by directly killing the bacteria, but by modulating the host immune response—a concept known as host-directed therapy (HDT).[10] Pasakbumin A was found to inhibit the intracellular growth of Mtb within macrophages.[10]
Key Findings on Pasakbumin A's Activity:
-
Inhibition of Intracellular Mtb Growth: Pasakbumin A significantly suppresses the replication of virulent Mtb (H37Rv strain) inside infected mouse macrophages.[10]
-
Low Cytotoxicity: Importantly, pasakbumin A shows minimal cytotoxicity towards the host macrophages, suggesting a favorable safety profile for a host-targeted agent.[10]
-
Synergistic Effect with Rifampicin: When combined with the first-line anti-TB drug rifampicin, pasakbumin A potentiates the killing of intracellular Mtb.[10][12] This synergy is a critical attribute for any new anti-TB compound, as combination therapy is the cornerstone of tuberculosis treatment.
Mechanism of Action: Induction of Autophagy
The primary mechanism behind pasakbumin A's anti-mycobacterial effect is the induction of autophagy in infected macrophages.[10] Autophagy is a cellular self-degradation process that plays a crucial role in innate immunity by eliminating intracellular pathogens. M. tuberculosis is known to evade this host defense mechanism to survive within macrophages. Pasakbumin A restores the host's ability to clear the infection by enhancing this pathway.
This induction of autophagy is mediated through the activation of key signaling pathways within the macrophage:
-
ERK1/2 Signaling: Pasakbumin A treatment leads to the phosphorylation (activation) of Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[10]
-
NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is also activated, as evidenced by the increased phosphorylation of IκB-α and the NF-κB p65 subunit.[10]
The convergence of these signaling events promotes the formation of autophagosomes, which engulf and degrade the intracellular mycobacteria.
Caption: Pasakbumin A's mechanism of action in macrophages.
Experimental Protocols for Anti-Tuberculosis Evaluation
The following protocols are foundational for screening and characterizing natural products for anti-tuberculosis activity.
In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay to determine the Minimum Inhibitory Concentration (MIC) of a compound against replicating M. tuberculosis.[13]
Principle: The assay uses the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state and turns pink upon reduction by metabolically active cells. Inhibition of growth is therefore indicated by the absence of a color change.
Step-by-Step Protocol:
-
Preparation of Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase) to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.
-
Plate Setup:
-
Dispense 100 µL of sterile deionized water into all outer wells of a 96-well microtiter plate to minimize evaporation.
-
Add 100 µL of 7H9 broth to the inner wells.
-
Perform serial two-fold dilutions of the test compound (e.g., isolated quassinoid) directly in the plate, typically starting from a concentration of 100 µg/mL.
-
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well containing the test compound, bringing the final volume to 200 µL. Include drug-free wells as growth controls and wells with a known anti-TB drug (e.g., isoniazid) as a positive control.
-
Incubation: Seal the plates with paraffin film and incubate at 37°C for 7 days.
-
Assay Development:
-
Add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.
-
Re-incubate the plates at 37°C for 24 hours.
-
-
Reading Results: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Cytotoxicity Assay and Selectivity Index (SI) Determination
To assess the therapeutic potential, the cytotoxicity of the active compounds against mammalian cells must be determined. The Selectivity Index (SI) provides a measure of the compound's specificity for the pathogen.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Step-by-Step Protocol:
-
Cell Culture: Seed a mammalian cell line (e.g., RAW 264.7 macrophages or HEK293 human embryonic kidney cells) in a 96-well plate at a density of ~5,000 cells per well and incubate for 24 hours.[14][15]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 48 hours.[14]
-
MTT Addition: Add 50 µL of MTT solution (2.5 mg/mL in PBS) to each well and incubate for 2 hours.[15]
-
Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve. The Selectivity Index is then calculated as: SI = CC50 / MIC . A higher SI value (typically >10) is desirable, indicating greater selectivity for the mycobacteria over host cells.[3]
Synergy Testing: The Checkerboard Method
This method is used to quantify the interaction between two compounds (e.g., a quassinoid and a first-line TB drug).
Principle: The MIC of each drug is determined alone and in combination with the other. The Fractional Inhibitory Concentration (FIC) index is then calculated to define the nature of the interaction.
Step-by-Step Protocol:
-
Plate Setup: In a 96-well plate, prepare serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation and Incubation: Inoculate the plate with M. tuberculosis as described for the MABA and incubate for 7 days.
-
Assay Development: Develop the assay using Alamar Blue as previously described.
-
FIC Calculation:
-
Determine the MIC of each drug alone and the MIC of each drug in the presence of the other.
-
Calculate the FIC for each drug: FIC A = (MIC of A in combination) / (MIC of A alone); FIC B = (MIC of B in combination) / (MIC of B alone).
-
Calculate the FIC Index (FICI): FICI = FIC A + FIC B .[16]
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Indifference (Additive): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[16]
-
Data Summary and Interpretation
The following table summarizes the known biological activities of key quassinoids from Eurycoma longifolia. Note the current gap in direct anti-Mtb MIC data for many of these compounds.
| Quassinoid | Biological Activity | Cell Line | IC50 / CC50 (µM) | Reference(s) |
| Pasakbumin A | Anti-TB (Intracellular) | Mtb in macrophages | Inhibits growth | [10] |
| Cytotoxicity | Human Lung (A549) & Breast (MCF-7) | Potent | [10] | |
| Eurycomanone | Cytotoxicity | Human Colon Cancer (HCT116) | 20.9 | [14] |
| Cytotoxicity | Human Colon Cancer (SW620) | 23.6 | [14] | |
| Cytotoxicity | Human Embryonic Kidney (HEK293) | >32 | [14] | |
| Cytotoxicity | Normal Human Lung | 424 µg/mL (~860 µM) | [17] | |
| Cytotoxicity | Murine Macrophage (RAW 264.7) | 94.17 | [18] | |
| Eurycomanol | Cytotoxicity | Normal Human Lung | 386 µg/mL (~780 µM) | [17] |
| 13α(21)-Epoxyeurycomanone | Lipolytic Activity | 3T3-L1 Adipocytes | EC50 = 8.6 | [11] |
Future Directions and Conclusion
The quassinoids of Eurycoma longifolia, particularly pasakbumin A, represent a promising avenue for the development of novel anti-tuberculosis therapies. The host-directed mechanism of pasakbumin A is especially intriguing, as it offers a strategy to circumvent conventional drug resistance mechanisms and enhance the efficacy of existing antibiotics.
Critical next steps for this research program should include:
-
Systematic Screening: A comprehensive screening of all major quassinoids isolated from E. longifolia for direct anti-mycobacterial activity using the MABA protocol.
-
Mechanism Deconvolution: Further elucidation of the signaling pathways involved in autophagy induction by pasakbumin A and other potentially active quassinoids.
-
In Vivo Efficacy Studies: Evaluation of the most promising compounds and synergistic combinations in established animal models of tuberculosis, such as the mouse or zebrafish model.
-
Pharmacokinetic Optimization: Addressing the poor oral bioavailability of quassinoids like eurycomanone through formulation strategies or medicinal chemistry approaches.
By integrating ethnobotanical knowledge with rigorous scientific methodology, the rich chemical diversity of Eurycoma longifolia can be systematically explored. The protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to advance the investigation of these natural products as a potential new line of defense in the global fight against tuberculosis.
References
-
Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities. (2020). Molecules. [Link]
-
Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines. (2017). Pharmacognosy Magazine. [Link]
-
In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients. (2021). Infection and Drug Resistance. [Link]
-
A Quassinoid Diterpenoid Eurycomanone from Eurycoma longifolia Jack Exerts Anti-Cancer Effect through Autophagy Inhibition. (2022). Molecules. [Link]
-
Eurycomanol and eurycomanone as potent inducers for cell-cycle arrest and apoptosis in small and large human lung cancer cell lines. (2021). ResearchGate. [Link]
-
Extraction and Purification Process of the Active Ingredient Eurycomanone from Eurycoma longifolia Jack. (2018). China Pharmacy. [Link]
-
In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and Eurycomalactone from Eurycoma longifolia. (2022). Molecules. [Link]
-
Natural Products with Potent Antimycobacterial Activity (2000–2024): A Review. (2024). Molecules. [Link]
-
Determination of in vitro synergy when three antimicrobial agents are combined against Mycobacterium tuberculosis. (2005). International Journal of Antimicrobial Agents. [Link]
-
A Quassinoid Diterpenoid Eurycomanone from Eurycoma longifolia Jack Exerts Anti-Cancer Effect through Autophagy Inhibition. (2022). National Center for Biotechnology Information. [Link]
-
2D Checkerboard: FIC index = (MIC [A] + MIC [B]) combination/(MIC [A] +... (2012). ResearchGate. [Link]
-
Pasakbumin A controls the growth of Mycobacterium tuberculosis by enhancing the autophagy and production of antibacterial mediators in mouse macrophages. (2019). PubMed. [Link]
-
Efficient extraction of quassinoids and alkaloids from Eurycoma longifolia Jack roots using natural deep eutectic solvents and Microwave-Assisted extraction. (2023). ResearchGate. [Link]
-
Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (2015). ResearchGate. [Link]
-
Natural Products with Potent Antimycobacterial Activity (2000–2024): A Review. (2024). Molecules. [Link]
-
Cell wall inhibitors increase the accumulation of rifampicin in Mycobacterium tuberculosis. (2018). Microbiology. [Link]
-
Pasakbumin A controls the growth of Mycobacterium tuberculosis by enhancing the autophagy and production of antibacterial mediators in mouse macrophages. (2019). PLOS ONE. [Link]
-
Natural Products with Potent Antimycobacterial Activity (2000-2024): A Review. (2024). Preprints.org. [Link]
-
A Systematic Review on Antimicrobial and Antiparasitic Activity of Eurycoma longifolia Jack (Tongkat Ali). (2022). Molecules. [Link]
-
The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. (2024). Molecules. [Link]
-
Methods for Determining Fractional Inhibitory Concentration (FIC). (2018). Slideshare. [Link]
-
A review on plants possesses anti tubercular activity. (2022). Journal of Preventive Medicine and Holistic Health. [Link]
-
Natural Products with Potent Antimycobacterial Activity (2000–2024): A Review. (2024). Semantic Scholar. [Link]
-
Quassinoids from Eurycoma longifolia. (2009). Journal of Natural Products. [Link]
-
Quassinoids from Eurycoma longifolia as Potential Dihydrofolate Reductase Inhibitors: A Computational Study. (2022). Current Drug Discovery Technologies. [Link]
-
Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines. (2017). PubMed. [Link]
-
Cytotoxicity of eurycomanone on RAW 264.7 cells. (2019). ResearchGate. [Link]
-
Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities. (2020). ResearchGate. [Link]
-
Cytotoxic Activity of Eurycoma Longifolia Jack Root Extract Against Nasopharyngeal Carcinoma Cell Line. (2017). Pharmacognosy Journal. [Link]
-
FIC indices at various ratio of metabolite/rifamycin. (2024). ResearchGate. [Link]
-
Precision analysis of 13α(21)-Epoxyeurycomanone (EE) in HPLC method. (2017). ResearchGate. [Link]
-
Evaluation of anti-inflammatory properties of Eurycoma longifolia Jack and Eurycoma harmandiana Pierre in vitro cultures and their constituents. (2022). Taylor & Francis Online. [Link]
-
Isolation and lipolytic activity of eurycomanone and its epoxy derivative from Eurycoma longifolia. (2017). PubMed. [Link]
-
In Vitro Antibacterial Activity of Eurycoma Longifolia Jack (Tongkat Ali) Root Extract. (2018). Journal of Pharmaceutical Sciences and Research. [Link]
-
Rifampin Pharmacokinetics/Pharmacodynamics in the Hollow-Fiber Model of Mycobacterium kansasii Infection. (2019). FiberCell Systems. [Link]
-
Isolation and lipolytic activity of eurycomanone and its epoxy derivative from Eurycoma longifolia. (2017). ResearchGate. [Link]
-
Comparing the pharmacokinetics of 13α,21-dihydroeurycomanone and eurycomanone exclusively enriched in Eurycoma longifolia extracts and their spermatogenesis enhancement in andrographolide-induced oligospermia in rats. (2021). PubMed. [Link]
-
Immortalized Porcine Alveolar Macrophage Cells (PAM-KNU) - hTERT. (n.d.). abm. [Link]
-
Natural Products with Potent Antimycobacterial Activity (2000-2024): A Review. (2024). Preprints.org. [Link]
Sources
- 1. In vitro activity of rifampicin, rifapentine and rifabutin in combination with their 25-deacetyl-metabolites against various Mycobacterium tuberculosis lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Natural Products with Potent Antimycobacterial Activity (2000–2024): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on plants possesses anti tubercular activity - J Prev Med Holist Health [jpmhh.org]
- 5. Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quassinoids from Eurycoma longifolia as Potential Dihydrofolate Reductase Inhibitors: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quassinoids from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pasakbumin A controls the growth of Mycobacterium tuberculosis by enhancing the autophagy and production of antibacterial mediators in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and lipolytic activity of eurycomanone and its epoxy derivative from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pasakbumin A controls the growth of Mycobacterium tuberculosis by enhancing the autophagy and production of antibacterial mediators in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Quassinoid Diterpenoid Eurycomanone from Eurycoma longifolia Jack Exerts Anti-Cancer Effect through Autophagy Inhibition [mdpi.com]
- 15. A Quassinoid Diterpenoid Eurycomanone from Eurycoma longifolia Jack Exerts Anti-Cancer Effect through Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Pasakbumin A as a Modulator of Apoptosis in Infected Cells: A Technical Guide to Host-Directed Therapeutic Mechanisms
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis, or programmed cell death, is a critical host defense mechanism against intracellular pathogens, designed to eliminate infected cells and prevent pathogen replication. However, the delicate balance of apoptosis can be manipulated by both pathogens and therapeutic agents. Pasakbumin A, a C19 quassinoid isolated from Eurycoma longifolia, has emerged as a potent immunomodulator. While many quassinoids are known for their pro-apoptotic effects in cancer cells, this guide elucidates the paradoxical and therapeutically significant role of Pasakbumin A in the context of intracellular bacterial infection. Specifically, in Mycobacterium tuberculosis (Mtb)-infected macrophages, Pasakbumin A protects the host cell from apoptosis.[1][2] It achieves this by modulating key signaling pathways—not to kill the host cell, but to sustain it long enough to eliminate the pathogen via an alternative mechanism: autophagy. This guide provides an in-depth analysis of this anti-apoptotic mechanism, the signaling pathways involved, and a comprehensive methodological framework for investigating such host-directed therapeutic strategies.
The Strategic Role of Apoptosis in Intracellular Infection
Apoptosis is a double-edged sword in the host's battle against intracellular pathogens. On one hand, the programmed death of an infected cell can be beneficial, safely packaging the pathogen into apoptotic bodies for phagocytosis and clearance by other immune cells, thereby limiting inflammation and pathogen spread.[3] On the other hand, pathogens have evolved mechanisms to either inhibit apoptosis to ensure their survival and replication within the host cell or, in some cases, induce it to facilitate their dissemination.[4]
Virulent strains of Mtb, for instance, can evade apoptosis and promote necrosis, a more chaotic form of cell death that leads to the release of viable bacteria and subsequent infection of new cells.[3] Therefore, a therapeutic agent that can shift the balance—preventing premature, pathogen-induced cell death while simultaneously enhancing intracellular killing—represents a highly sought-after host-directed therapy (HDT) strategy. Pasakbumin A appears to function precisely in this manner.[1][5]
Core Mechanism: Pasakbumin A's Anti-Apoptotic Action in Mtb-Infected Macrophages
Research has demonstrated that Pasakbumin A protects Mtb-infected macrophages from apoptotic cell death.[1] This protective effect is not a failure to clear the pathogen but a strategic move to enable a more effective, less damaging clearance mechanism. The core of this action lies in the modulation of the Bcl-2 family of proteins and the activation of key survival and antimicrobial signaling pathways.
Modulation of Bcl-2 Family Proteins
The Bcl-2 family of proteins are central regulators of the intrinsic (mitochondrial) pathway of apoptosis.[6] They consist of both pro-apoptotic members (e.g., Bax, Bak) that permeabilize the mitochondrial membrane and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) that prevent this. The ratio of these proteins often determines the cell's fate.
In Mtb-infected Raw264.7 macrophages, Pasakbumin A treatment was shown to:
-
Increase the expression of the anti-apoptotic protein Bcl-xL.
-
Decrease the expression of the pro-apoptotic protein Bax. [1]
This shift in the Bax/Bcl-xL ratio fortifies the mitochondrial membrane, preventing the release of cytochrome c and the subsequent activation of the caspase cascade, thereby blocking apoptosis.[1][6]
Activation of ERK1/2 and NF-κB Signaling Pathways
The anti-apoptotic effect of Pasakbumin A is driven by its ability to activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1]
-
ERK1/2 Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway is typically associated with cell survival, proliferation, and differentiation. Its activation by Pasakbumin A contributes to the anti-apoptotic stance of the cell and is critically required for inducing autophagy, the process of cellular self-digestion that, in this context, is used to degrade the intracellular Mtb.[1][7]
-
NF-κB Pathway: NF-κB is a master regulator of inflammation and immunity.[8] In Mtb-infected macrophages, Pasakbumin A enhances the phosphorylation of IκB-α and the NF-κB p65 subunit.[1] This activation leads to the transcription of genes involved in cell survival and the production of antimicrobial mediators like nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, which are essential for controlling Mtb growth.[1][5]
The convergence of these pathways results in a host cell that is resilient to Mtb-induced death and is simultaneously armed with enhanced pathogen-killing mechanisms.
Caption: Pasakbumin A signaling in Mtb-infected macrophages.
Methodological Framework for Investigating Apoptosis Modulation
General Experimental Workflow
A robust investigation follows a logical progression from cell culture to data synthesis. The causality behind this workflow is to first observe the overall phenotypic outcome (rate of cell death) and then dissect the underlying molecular mechanism (which proteins are involved).
Caption: General workflow for studying compound effects on apoptosis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including necessary controls and providing complementary data points.
Protocol 1: Quantifying Apoptosis by Annexin V & Propidium Iodide (PI) Staining
-
Principle: This is the gold-standard method for quantifying apoptosis via flow cytometry. In early apoptosis, phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, flips to the outer surface.[9] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label these cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[11] This dual staining allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
-
Step-by-Step Methodology:
-
Cell Preparation: Culture and infect cells in a 6-well plate. Treat with Pasakbumin A (e.g., 10 µM) or vehicle control for desired time points (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine treatment).
-
Harvesting: For adherent cells, gently detach using a cell scraper (avoiding trypsin if possible to prevent membrane damage). For suspension cells, collect directly. Centrifuge cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and gently wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again and discard the PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^5 cells per 100 µL.[11] The calcium in the binding buffer is essential for Annexin V to bind to PS.[9]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution to each 100 µL of cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark to prevent photobleaching of the fluorophores.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[10] Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >617 nm.
-
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (due to mechanical damage).
-
Caption: Interpretation of Annexin V/PI flow cytometry data.
Protocol 2: Western Blot Analysis of Key Apoptotic Regulators
-
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture like a cell lysate. For apoptosis, this is crucial for confirming the engagement of specific pathways. The choice of targets is critical: Bcl-2 family proteins (Bax, Bcl-xL) reveal the commitment to apoptosis at the mitochondrial level, while cleaved Caspase-3 and its substrate, PARP, confirm the execution phase.[12] Comparing the cleaved (active) form to the total protein level is a self-validating step that controls for variations in protein loading.
-
Step-by-Step Methodology:
-
Lysate Preparation: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay. This is essential for ensuring equal loading of protein for each sample.[13]
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
Bax
-
Bcl-xL
-
Cleaved Caspase-3
-
Total Caspase-3
-
Cleaved PARP
-
A loading control (e.g., β-actin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[13]
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to the loading control. For caspases, calculate the ratio of the cleaved form to the total form.
-
Data Synthesis and Interpretation
Table 1: Expected Quantitative Outcomes of Pasakbumin A Treatment in Mtb-Infected Macrophages
| Assay | Metric | Vehicle Control (Mtb only) | Pasakbumin A + Mtb | Rationale for Interpretation |
| Flow Cytometry | % Early Apoptotic Cells (Annexin V+/PI-) | High | Significantly Lower | Demonstrates a reduction in the overall apoptotic population at the cell surface level.[1] |
| Flow Cytometry | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | High | Significantly Lower | Confirms the protective effect extends to later stages of cell death.[1] |
| Western Blot | Bax / β-actin Ratio | High | Lower | Indicates downregulation of a key pro-apoptotic protein.[1] |
| Western Blot | Bcl-xL / β-actin Ratio | Low | Higher | Shows upregulation of a key anti-apoptotic protein, shifting the cellular balance towards survival.[1] |
| Western Blot | Cleaved Caspase-3 / Total Caspase-3 Ratio | High | Lower | Directly measures the reduction in the activation of the primary executioner caspase.[14] |
The synthesis of these results provides a multi-layered validation of the anti-apoptotic mechanism. The flow cytometry data shows the overall cellular outcome (less death), while the Western blot data reveals the specific molecular players (Bcl-2 family) and execution machinery (caspase-3) responsible for that outcome.
Therapeutic Implications and Future Directions
The ability of Pasakbumin A to inhibit apoptosis in infected macrophages while simultaneously boosting antimicrobial responses (autophagy and NO/TNF-α production) represents a sophisticated host-directed therapy strategy.[1][5] By preserving the host cell, it prevents tissue damage associated with necrosis and allows the cell to become a more effective "factory" for pathogen elimination. This approach could be particularly beneficial for chronic intracellular infections like tuberculosis, where host cell damage contributes significantly to pathology.
Future research should focus on:
-
Broad-Spectrum Efficacy: Determining if Pasakbumin A's anti-apoptotic and pro-autophagic effects are applicable to cells infected with other intracellular pathogens, such as viruses or different bacteria.[15][16]
-
Upstream Targets: Identifying the specific cell surface or intracellular receptors that Pasakbumin A interacts with to initiate ERK1/2 and NF-κB signaling.
-
In Vivo Validation: Translating these in vitro findings into animal models to assess the overall impact on infection control, inflammation, and tissue pathology.
By understanding and harnessing the nuanced immunomodulatory effects of compounds like Pasakbumin A, the field of drug development can move beyond direct antimicrobial agents and towards more sophisticated strategies that empower the host's own cellular machinery to fight infection.
References
-
Creative Diagnostics. "Annexin V-FITC Staining Protocol for Apoptosis Detection." Accessed February 12, 2026. [Link]
-
Lee, H. J., Ko, H. J., Kim, S. H., et al. "Pasakbumin A controls the growth of Mycobacterium tuberculosis by enhancing the autophagy and production of antibacterial mediators in mouse macrophages." PLoS One, 2019. [Link]
-
Tee, T. T., Cheah, Y. H., & Haw, Y. H. "Induction of apoptosis by Eurycoma longifolia jack extracts." Anticancer Research, 2007. [Link]
-
Consensus. "What is Eurycoma Longifolia mechanism of action?" Accessed February 12, 2026. [Link]
-
Khan, M. A., et al. "Eurycoma longifolia, A Potential Phytomedicine for the Treatment of Cancer: Evidence of p53-mediated Apoptosis in Cancerous Cells." Current Drug Targets, 2018. [Link]
-
George, A., et al. "The Cytotoxic Effect of Eurycoma longifolia Jack Root Extracton The Prostate Adenocarcinoma PC-3 Cells through ApoptosisEnhancem." Open Access Macedonian Journal of Medical Sciences, 2020. [Link]
-
ResearchGate. "Mechanism of cell death induction by quassinoids." Accessed February 12, 2026. [Link]
-
iGEM. "Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit." Accessed February 12, 2026. [Link]
-
Al-Salahi, O. S. A., et al. "Anti-Tumor Activity of Eurycoma longifolia Root Extracts against K-562 Cell Line: In Vitro and In Vivo Study." PLOS One, 2014. [Link]
-
CUSABIO. "Caspase-3 activity assay." Accessed February 12, 2026. [Link]
-
Reaction Biology. "Caspase-3 Activation Assay by Western Blot." Accessed February 12, 2026. [Link]
-
Cuendet, M., et al. "Quassinoids can induce mitochondrial membrane depolarisation and caspase 3 activation in human cells." Cell Death & Differentiation, 2004. [Link]
-
Thayyullathil, F., et al. "Determination of Caspase Activation by Western Blot." Methods in Molecular Biology, 2017. [Link]
-
Bio-Rad. "Analysis by Western Blotting - Apoptosis." Accessed February 12, 2026. [Link]
-
ResearchGate. "Which proteins expression should I check by western blot for confirmation of apoptosis?" Accessed February 12, 2026. [Link]
-
MP Biomedicals. "Caspase 3 Activity Assay Kit." Accessed February 12, 2026. [Link]
-
PubMed. "Pasakbumin A controls the growth of Mycobacterium tuberculosis by enhancing the autophagy and production of antibacterial mediators in mouse macrophages." Accessed February 12, 2026. [Link]
-
ResearchGate. "Combination treatment with pasakbumin A and an anti-TB drug improves..." Accessed February 12, 2026. [Link]
-
Creative Biogene. "NF-κB Pathway | Cell Survival Pathway." YouTube, 2019. [Link]
-
Singh, S., et al. "Antiviral activity of traditional medicinal plants from Ayurveda against SARS-CoV-2 infection." Journal of Biomolecular Structure & Dynamics, 2020. [Link]
-
Ganiger, M., et al. "Role of apoptosis and autophagy in tuberculosis." American Journal of Physiology-Cell Physiology, 2017. [Link]
-
de la Cruz, A., et al. "Understanding MAPK Signaling Pathways in Apoptosis." International Journal of Molecular Sciences, 2020. [Link]
-
PubMed. "Understanding MAPK Signaling Pathways in Apoptosis." Accessed February 12, 2026. [Link]
-
Derbie, A., et al. "Natural Products with Potent Antimycobacterial Activity (2000-2024): A Review." Molecules, 2025. [Link]
-
Utermoehlen, O., et al. "Caspases in Virus-Infected Cells Contribute to Recognition by CD8+ T Lymphocytes." The Journal of Immunology, 2004. [Link]
-
Cryns, V., & Yuan, J. "Mechanisms of Apoptosis." Genes & Development, 1998. [Link]
-
ResearchGate. "(PDF) Understanding MAPK Signaling Pathways in Apoptosis." Accessed February 12, 2026. [Link]
-
Sun, S. C. "Non-canonical NF-κB signaling pathway." Cell Research, 2011. [Link]
-
Fan, T., et al. "Inhibition of Apoptosis in Chlamydia-infected Cells: Blockade of Mitochondrial Cytochrome c Release and Caspase Activation." The Journal of Experimental Medicine, 1998. [Link]
-
onkoview :: oncology at a glance. "The canonical pathway of NF-κB activation." YouTube, 2021. [Link]
-
Krishnan, M., et al. "Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions." Frontiers in Physiology, 2024. [Link]
-
D'Arcy, M. "Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications." International Journal of Molecular Sciences, 2019. [Link]
-
Rahman, M. A., & Rhim, H. "Comment on induction of apoptosis by Shikonin through ROS-mediated intrinsic and extrinsic pathways in primary effusion lymphoma." Investigational New Drugs, 2022. [Link]
-
Medical Animations. "Extrinsic Pathway of Apoptosis || 4K Animation." YouTube, 2024. [Link]
-
Mathieu, C. L., & Christakos, S. "Biological actions and mechanism of action of calbindin in the process of apoptosis." Proceedings of the Society for Experimental Biology and Medicine, 2000. [Link]
-
Wang, Z., et al. "Saikosaponin D Inducing Apoptosis and Autophagy through the Activation of Endoplasmic Reticulum Stress in Glioblastoma." BioMed Research International, 2022. [Link]
Sources
- 1. Pasakbumin A controls the growth of Mycobacterium tuberculosis by enhancing the autophagy and production of antibacterial mediators in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasakbumin A controls the growth of Mycobacterium tuberculosis by enhancing the autophagy and production of antibacterial mediators in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of apoptosis and autophagy in tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Apoptosis in Chlamydia-infected Cells: Blockade of Mitochondrial Cytochrome c Release and Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. caspase3 assay [assay-protocol.com]
- 14. Quassinoids can induce mitochondrial membrane depolarisation and caspase 3 activation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiviral activity of traditional medicinal plants from Ayurveda against SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caspases in Virus-Infected Cells Contribute to Recognition by CD8+ T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pasakbumin A inconsistent autophagy induction in different cell lines
Introduction for the Advanced Researcher
Welcome to the technical support guide for researchers investigating the effects of Pasakbumin A on autophagy. Pasakbumin A, a quassinoid isolated from Eurycoma longifolia, has emerged as a compound of interest for its potential therapeutic activities. However, initial findings on its role in autophagy modulation have presented a complex picture, suggesting that its effects may be highly context-dependent.
One study has shown that Pasakbumin A induces autophagy in macrophages through the ERK1/2 signaling pathway, contributing to an anti-mycobacterial response[1][2]. Conversely, a related quassinoid from the same plant, Eurycomanone, has been reported to inhibit autophagy in colon cancer cells by activating the mTOR signaling pathway[3][4][5]. This dichotomy highlights a critical challenge for researchers: the potential for Pasakbumin A to elicit inconsistent or even opposing effects on autophagy in different cell lines.
This guide is designed to address this challenge head-on. We will delve into the potential reasons for these discrepancies and provide robust troubleshooting protocols to help you navigate your experiments with confidence. Our goal is to equip you with the tools to not only identify the nature of Pasakbumin A's effect in your specific cellular model but also to dissect the underlying signaling pathways.
Troubleshooting Guide: Inconsistent Autophagy Induction by Pasakbumin A
This section is structured in a question-and-answer format to directly address common issues you may encounter.
Question 1: I'm not seeing any change in LC3-II levels after Pasakbumin A treatment. Is my experiment not working?
Possible Cause: An unchanged level of LC3-II is not conclusive on its own. It could indicate a lack of effect, or it could be a sign of either induced or blocked autophagic flux[6][7][8]. Autophagic flux is the complete process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and subsequent degradation of its contents[6]. A static measurement of LC3-II can be misleading; for instance, a high rate of autophagosome formation (induction) coupled with a high rate of degradation can result in no net change in the standing pool of LC3-II.
Troubleshooting Protocol: Autophagic Flux Assay using Lysosomal Inhibitors
To determine if Pasakbumin A is modulating autophagic flux, you must compare LC3-II levels in the presence and absence of a lysosomal inhibitor like chloroquine (CQ) or bafilomycin A1. These agents block the final degradation step of autophagy, causing LC3-II to accumulate within autolysosomes[9][10][11][12].
Step-by-Step Protocol:
-
Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvesting.
-
Experimental Groups: Prepare the following treatment groups:
-
Vehicle Control (e.g., DMSO)
-
Pasakbumin A (at your desired concentration)
-
Vehicle Control + Chloroquine
-
Pasakbumin A + Chloroquine
-
-
Treatment:
-
Treat with Pasakbumin A or vehicle for your desired time course (e.g., 6, 12, 24 hours).
-
For the final 2-4 hours of the Pasakbumin A/vehicle treatment, add chloroquine (typically 20-50 µM) to the designated wells.
-
-
Cell Lysis and Western Blotting:
-
Harvest cells and perform Western blotting for LC3 and p62. A detailed protocol is provided in the "Detailed Experimental Protocols" section below.
-
-
Interpretation of Results:
-
Increased Autophagic Flux: If Pasakbumin A induces autophagy, you will see a significantly greater accumulation of LC3-II in the "Pasakbumin A + Chloroquine" group compared to the "Vehicle Control + Chloroquine" group.
-
Decreased Autophagic Flux: If Pasakbumin A inhibits autophagy, the accumulation of LC3-II in the "Pasakbumin A + Chloroquine" group will be less than or equal to the "Vehicle Control + Chloroquine" group.
-
No Effect: If there is no significant difference in LC3-II accumulation between the co-treatment and the chloroquine-only group, Pasakbumin A is likely not affecting autophagy in your system.
-
Data Interpretation Table:
| Observation | Interpretation |
| LC3-II (PASA + CQ) > LC3-II (Vehicle + CQ) | Pasakbumin A induces autophagic flux. |
| p62 (PASA) < p62 (Vehicle) | Consistent with autophagy induction. |
| LC3-II (PASA + CQ) ≤ LC3-II (Vehicle + CQ) | Pasakbumin A inhibits autophagic flux. |
| p62 (PASA) ≥ p62 (Vehicle) | Consistent with autophagy inhibition. |
Question 2: In one cell line, Pasakbumin A seems to induce autophagy, but in another, it has no effect or seems to inhibit it. Why is this happening?
Possible Cause: This is the central issue with Pasakbumin A and related compounds. The cellular context is paramount. The differential response is likely due to the baseline signaling pathway activity in each cell line. The two major opposing pathways regulating autophagy are the mTOR pathway (inhibitory) and the AMPK/ERK pathways (often inductive)[13][14]. It is plausible that Pasakbumin A can modulate either of these pathways, and the net effect on autophagy depends on which pathway is dominant or more sensitive to the compound in a given cell type.
-
Hypothesis A (Pro-Autophagy): In some cells, Pasakbumin A may primarily activate the ERK1/2 pathway, as seen in macrophages[1][2]. This would lead to the induction of autophagy.
-
Hypothesis B (Anti-Autophagy): In other cell types, such as some cancer cells, Pasakbumin A might activate the PI3K/Akt/mTOR pathway, similar to Eurycomanone in colon cancer[3][4][5]. This would inhibit autophagy. The activation of mTOR and ERK pathways can be cell-type specific and can be influenced by the mutational status of genes like KRAS[15][16][17][18].
Troubleshooting Workflow:
This workflow diagram illustrates the steps to dissect the signaling pathway involved.
Caption: Troubleshooting workflow for inconsistent autophagy.
Step-by-Step Protocol:
-
Confirm Autophagy Modulation: First, use the autophagic flux assay described in Question 1 to confirm whether autophagy is being induced or inhibited in each cell line.
-
Analyze Signaling Pathways: In parallel experiments, treat your different cell lines with Pasakbumin A for various time points (e.g., 15 min, 30 min, 1h, 6h, 24h).
-
Western Blot for Key Proteins: Probe your lysates for the following phosphoproteins to assess the activation state of the mTOR and ERK pathways:
-
mTOR Pathway: p-mTOR (Ser2448), p-p70S6K (Thr389), p-Akt (Ser473)
-
ERK Pathway: p-ERK1/2 (Thr202/Tyr204)
-
-
Correlate Findings:
-
If Pasakbumin A induces autophagy , you would expect to see an increase in p-ERK1/2 and potentially a decrease or no change in p-mTOR/p-p70S6K .
-
If Pasakbumin A inhibits autophagy , you would expect to see an increase in p-mTOR/p-p70S6K .
-
Frequently Asked Questions (FAQs)
-
Q: What is the difference between Pasakbumin A and Eurycomanone?
-
Q: My GFP-LC3 puncta are increasing with Pasakbumin A treatment. Does this confirm autophagy induction?
-
A: Not necessarily. An increase in GFP-LC3 puncta indicates an accumulation of autophagosomes. This could be due to increased formation (induction) or a blockage in their fusion with lysosomes[19][20]. To confirm induction, you must perform an autophagic flux experiment, for example, by co-treating with a lysosomal inhibitor or by using a tandem mRFP-GFP-LC3 reporter which can distinguish between autophagosomes (yellow puncta) and autolysosomes (red puncta).
-
-
Q: What are the best positive and negative controls for my autophagy experiments?
-
A:
-
Positive Control for Induction: Starvation (culturing cells in HBSS or EBSS) or treatment with an mTOR inhibitor like Rapamycin or Torin 1.
-
Positive Control for Inhibition: Bafilomycin A1 or Chloroquine will block the final stage of autophagy, leading to autophagosome accumulation.
-
Negative Control: Cells cultured in complete, nutrient-rich media.
-
-
Detailed Experimental Protocols
Protocol 1: Western Blotting for LC3 and p62
This protocol is essential for assessing autophagic flux.
-
Sample Preparation: After your experimental treatments, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein onto a 12-15% polyacrylamide gel to ensure good separation of LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa).
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies:
-
Rabbit anti-LC3B (1:1000)
-
Mouse anti-p62/SQSTM1 (1:1000)
-
Rabbit or Mouse anti-Actin or GAPDH (1:5000) as a loading control.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
Protocol 2: GFP-LC3 Puncta Formation Assay
This fluorescence microscopy-based assay visualizes autophagosome formation.
-
Cell Culture: Plate cells stably expressing GFP-LC3 onto glass-bottom dishes or coverslips.
-
Treatment: Treat cells with Pasakbumin A and appropriate controls (e.g., starvation medium as a positive control).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization (Optional): If co-staining for intracellular targets, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Mounting: Mount coverslips onto slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Acquire images using a confocal or high-resolution fluorescence microscope.
-
Analysis: Quantify the number of GFP-LC3 puncta per cell. An increase in puncta suggests autophagosome accumulation. This should be followed up with a flux assay to determine the cause of accumulation[19][20][21].
Protocol 3: LysoTracker Staining for Acidic Vesicles
LysoTracker is a fluorescent dye that stains acidic compartments, including lysosomes and autolysosomes[22][23][24][25][26]. An increase in LysoTracker staining can indicate an increase in autolysosomes.
-
Cell Culture: Plate cells in a glass-bottom dish.
-
Treatment: Treat cells with Pasakbumin A and controls.
-
Staining: During the last 30-60 minutes of treatment, add LysoTracker Red DND-99 (typically 50-75 nM final concentration) directly to the culture medium.
-
Imaging (Live Cell): Image the live cells immediately using a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2). No fixation is required.
-
Analysis: Observe and quantify the intensity and number of red fluorescent puncta. An increase suggests an accumulation of acidic vesicles, which can be indicative of increased autophagic flux.
Signaling Pathway Diagrams
Caption: Opposing signaling pathways potentially modulated by Pasakbumin A.
References
- Qiao, H. et al. LysoTracker Red staining. Bio-protocol.
-
Yin, C. et al. (2022). A Quassinoid Diterpenoid Eurycomanone from Eurycoma longifolia Jack Exerts Anti-Cancer Effect through Autophagy Inhibition. Molecules, 27(14), 4398. [Link]
- BenchChem. Application Notes: Measuring Autophagic Flux In Vitro Using (+)-Chloroquine.
- Codogno, P., Boya, P., & Reggiori, F. (2013). Emerging regulation and functions of autophagy.
- (2022). A Quassinoid Diterpenoid Eurycomanone from Eurycoma longifolia Jack Exerts Anti-Cancer Effect through Autophagy Inhibition.
- Mohd Abd Rashid, S. et al. (2023). In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and Eurycomalactone from Eurycoma longifolia. Molecules, 28(11), 4358.
- Zhang, Y. et al. (2022). GFP-LC3 High-content Assay for Screening Autophagy Modulators. Methods in molecular biology, 2445, 149-156.
- Yin, C. et al. (2022). A Quassinoid Diterpenoid Eurycomanone from Eurycoma longifolia Jack Exerts Anti-Cancer Effect through Autophagy Inhibition. Molecules, 27(14), 4398.
- Mohd Abd Rashid, S. et al. (2023).
- Singh, S. et al. (2021). Racially Disparate Expression of mTOR/ERK-1/2 Allied Proteins in Cancer. Frontiers in oncology, 11, 658514.
- Towers, C. How to Measure Autophagic Flux With LC3 Protein Levels. Bio-Techne.
- Zhu, H. et al. (2009). A Method to Measure Cardiac Autophagic Flux in vivo. Journal of visualized experiments : JoVE, (31), 1435.
- Rozengurt, E. et al. (2013). Different Patterns of Akt and ERK Feedback Activation in Response to Rapamycin, Active-Site mTOR Inhibitors and Metformin in Pancreatic Cancer Cells. PloS one, 8(2), e56525.
- Levine, B., & Yuan, J. (2005). Autophagy in cell death: an innocent convict?.
- DeVorkin, L., & Gorski, S. M. (2014). LysoTracker staining to aid in monitoring autophagy in Drosophila. Cold Spring Harbor protocols, 2014(9), 951-958.
- A
- Singh, S. et al. (2021). Racially Disparate Expression of mTOR/ERK-1/2 Allied Proteins in Cancer. Frontiers in oncology, 11, 658514.
- Płóciennikowska, A. et al. (2015). Monitoring Autophagy in Lysosomal Storage Disorders. Methods in cell biology, 126, 143-167.
- Sciarretta, S., Maejima, Y., Zablocki, D., & Sadoshima, J. (2018). Methods for Measuring Autophagy in Mice. Methods in molecular biology, 1796, 17-31.
- Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines. (2024). STAR protocols, 5(3), 103554.
- Novus Biologicals. Macroautophagy.
- Glick, D., Barth, S., & Macleod, K. F. (2010). Autophagy: cellular and molecular mechanisms.
- Rozengurt, E. et al. (2013). Different patterns of Akt and ERK feedback activation in response to rapamycin, active-site mTOR inhibitors and metformin in pancreatic cancer cells. PloS one, 8(2), e56525.
- Rozengurt, E. et al. (2013). Different Patterns of Akt and ERK Feedback Activation in Response to Rapamycin, Active-Site mTOR Inhibitors and Metformin in Pancreatic Cancer Cells.
- Klionsky, D. J. et al. (2008). Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes. Autophagy, 4(2), 151-175.
- Li, X., He, S., & Ma, B. (2020). Autophagy and autophagy-related diseases. Molecular cancer, 19(1), 1-12.
- Mizushima, N., & Yoshimori, T. (2007). How to interpret LC3 immunoblotting. Autophagy, 3(6), 542-545.
- Wikipedia. Autophagy.
- Rukumani, D. V. et al. (2019). Pasakbumin A controls the growth of Mycobacterium tuberculosis by enhancing the autophagy and production of antibacterial mediators in mouse macrophages. PloS one, 14(3), e0199799.
- ResearchGate. Why am I getting inconsistent autophagy induction?.
- Kinter, M., & Lanza, I. R. (2016). Untangling Autophagy Measurements: All Fluxed Up.
- ResearchGate. Assessment of autophagy flux using chloroquine (CQ).
- Kaizuka, T., & Mizushima, N.
- Lee, X. C., Werner, E., & Falasca, M. (2021). Molecular Mechanism of Autophagy and Its Regulation by Cannabinoids in Cancer. Cancers, 13(6), 1211.
- Kim, K. H., & Lee, M. S. (2014). Autophagy--a key player in cellular and body metabolism. Nature reviews. Endocrinology, 10(6), 322-337.
- Li, X., Wang, Z., & Yu, J. (2019). Autophagy-related signaling pathways are involved in cancer (Review). International journal of oncology, 54(4), 1213-1223.
- Lee, X. C., Werner, E., & Falasca, M. (2021). Molecular Mechanism of Autophagy and Its Regulation by Cannabinoids in Cancer. Sci-Hub.
- BenchChem. Troubleshooting Autophagy-IN-C1 insolubility issues.
- Rukumani, D. V. et al. (2019).
- Klionsky, D. J. et al. (2016). Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition). Autophagy, 12(1), 1-222.
- Klionsky, D. J. et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1-382.
- Invited commentary. (2017). Sci-Hub.
- Amaravadi, R. K. et al. (2019). Autophagy Regulators in Cancer. Cancer discovery, 9(9), 1174-1184.
- Lorin, S., Hamaï, A., Mehrpour, M., & Codogno, P. (2013). Autophagy modulation in cancer: a strategy to overcome chemoresistance. Autophagy, 9(6), 961-962.
- Sabatini, D. M. (2017).
- Mossmann, D., Park, S., & Hall, M. N. (2018). mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy. Cancers, 10(12), 469.
- Tee, A. R. (2018). Oncogenic Signalling through Mechanistic Target of Rapamycin (mTOR): A Driver of Metabolic Transformation and Cancer Progression. Cancers, 10(12), 472.
- Thorburn, A.
- Maycotte, P. et al. (2015). Breast cancer cell lines have a differential sensitivity to autophagy inhibition. Autophagy, 11(8), 1393-1408.
Sources
- 1. Pasakbumin A controls the growth of Mycobacterium tuberculosis by enhancing the autophagy and production of antibacterial mediators in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasakbumin A controls the growth of Mycobacterium tuberculosis by enhancing the autophagy and production of antibacterial mediators in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Quassinoid Diterpenoid Eurycomanone from Eurycoma longifolia Jack Exerts Anti-Cancer Effect through Autophagy Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Quassinoid Diterpenoid Eurycomanone from Eurycoma longifolia Jack Exerts Anti-Cancer Effect through Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition) • Neurobiologie • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Autophagy - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Racially Disparate Expression of mTOR/ERK-1/2 Allied Proteins in Cancer [frontiersin.org]
- 16. Racially Disparate Expression of mTOR/ERK-1/2 Allied Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Different patterns of Akt and ERK feedback activation in response to rapamycin, active-site mTOR inhibitors and metformin in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. GFP-LC3 High-content Assay for Screening Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. proteolysis.jp [proteolysis.jp]
- 22. bio-protocol.org [bio-protocol.org]
- 23. LysoTracker staining to aid in monitoring autophagy in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. LysoTracker | AAT Bioquest [aatbio.com]
- 25. Monitoring Autophagy in Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in Pasakbumin A experimental results
Topic: Troubleshooting Variability in Pasakbumin A (Quassinoid) Assays Audience: Senior Researchers & Drug Development Scientists Status: Active | Last Updated: 2026-02-12
Portal Overview: The Variability Paradox
Pasakbumin A (often structurally correlated with or synonymous to Eurycomanone in commercial catalogs, though distinct in specific isolation protocols) is a C20-quassinoid exhibiting potent anti-proliferative, anti-ulcer, and anti-tubercular activities.
The Core Problem: Researchers frequently report "wild" IC50 shifts (e.g., from 5 µM to >50 µM) between batches. The Root Cause: This is rarely biological failure. It is almost always a physicochemical failure —specifically, the degradation of the lactone ring (hydrolysis), hygroscopic water uptake altering molarity, or "silent precipitation" in aqueous culture media.
This guide bypasses standard protocols to address the failure points in your workflow.
Module 1: Material Integrity & Solubilization
Diagnosing the "Inactive" Stock Solution
The Science of Instability
Pasakbumin A contains a
-
Basic pH (>7.4): The lactone ring opens (hydrolysis), rendering the molecule biologically inert.
-
Hygroscopicity: The powder aggressively absorbs atmospheric moisture. If you weigh 1 mg of "old" powder, you may actually be weighing 0.6 mg of compound and 0.4 mg of water, skewing your molarity calculations by 40%.
Troubleshooting Protocol: The "Dry-Weigh" System
Issue: "My treated cells show no response, but the compound dissolved clearly."
| Step | Action | Technical Rationale |
| 1 | Equilibrate | Allow the vial to reach room temperature before opening. Prevents condensation inside the vial. |
| 2 | Solvent Choice | Dissolve in 100% DMSO (Anhydrous). Do NOT use Ethanol as a primary stock solvent if long-term storage is required (transesterification risk). |
| 3 | Sonication | Sonicate at 40kHz for 30-60 seconds. Quassinoids form micro-aggregates invisible to the naked eye. |
| 4 | Aliquot | Store at -20°C or -80°C . Avoid freeze-thaw cycles. |
| 5 | Check pH | Ensure your cell culture media is pH 7.2 - 7.4 . If media turns pink/purple (basic) due to low CO2, Pasakbumin A degrades rapidly. |
Module 2: The "Crash-Out" Phenomenon (In Vitro)
Why your high-dose data points look like your low-dose data points.
The Issue: In dose-response curves, the effect plateaus or drops at high concentrations (>50 µM). The Cause: Pasakbumin A is lipophilic but polar enough to trick you. Upon dilution into aqueous media (RPMI/DMEM), it can precipitate out of solution if the mixing is too rapid or if serum proteins (FBS) interfere before dispersion.
Workflow: The Step-Down Dilution Method
Do not spike 100% DMSO stock directly into the cell well.
-
Intermediate Dilution: Dilute stock 1:10 in PBS (not media) to check for immediate turbidity.
-
Serum Interaction: Add the intermediate solution to media containing 10% FBS. Albumin can act as a carrier, but only if the compound isn't already crystallized.
-
Limit: Keep final DMSO concentration < 0.5% to prevent solvent cytotoxicity from masking the quassinoid effect.
Visualization: Troubleshooting Logic Flow
Figure 1: Decision matrix for diagnosing Pasakbumin A experimental failure. Follow the path to isolate physicochemical vs. biological errors.
Module 3: Analytical Verification (HPLC)
Is it Pasakbumin A, Eurycomanone, or a mix?
The Issue: Commercial "Standardized Extracts" often contain a mix of Pasakbumin A, Pasakbumin B, and Eurycomanone. These elute very close together. The Fix: You must validate your peak purity.
Standardized HPLC Protocol
Based on validated quassinoid separation methods.
| Parameter | Setting | Critical Note |
| Column | C18 Reverse Phase (e.g., 4.6 x 250mm, 5µm) | Keep temp at 30°C to resolve isomers. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid is crucial to suppress ionization of hydroxyls and improve peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Methanol can cause broader peaks for quassinoids; ACN is sharper. |
| Detection | UV at 244 nm (or 254 nm) | Characteristic absorption of the quassinoid enone system. |
| Flow Rate | 1.0 mL/min | |
| Gradient | 10-100% B over 30 mins | Pasakbumin A is relatively polar; expect elution early-to-mid gradient. |
Validation Check: If you see a "shoulder" on your main peak, you likely have co-eluting Pasakbumin B or Eurycomanone. Recalculate concentration based on area under the curve of the main peak only.
Module 4: Biological Mechanism & Context
Interpreting the Data
If the chemistry is solid, variability may stem from the mechanism of action . Pasakbumin A acts via specific signaling pathways (ERK1/2, NF-κB) to induce autophagy or apoptosis.[1][2]
Contextual Variability:
-
Cancer Models (e.g., A549, HepG2): Efficacy depends on the basal level of autophagy. Cells with high basal autophagy may be more resistant.
-
Infection Models (e.g., M. tuberculosis): Efficacy relies on macrophage activation.
Pathway Visualization: Mechanism of Action
Figure 2: Biological signaling cascade.[1][3] Pasakbumin A exerts effects primarily through ERK1/2 and NF-κB modulation, leading to autophagy and cytokine release.[1][2][3]
FAQ: Rapid Fire Troubleshooting
Q: Can I autoclave Pasakbumin A stock solutions? A: NO. The high heat and pressure will hydrolyze the lactone ring and degrade the molecule. Use 0.22 µm PTFE (hydrophobic) syringe filters for sterilization.
Q: My stock solution turned yellow over time. Is it still good? A: Slight yellowing is common for quassinoids (oxidation/conjugated system), but deep yellow/brown indicates significant degradation. Run an HPLC check. If purity is <95%, discard.
Q: Why is my IC50 10x higher in whole blood assays compared to serum-free media? A: Protein binding. Quassinoids can bind non-specifically to albumin. You must run a "serum-shift" assay (compare IC50 in 0% FBS vs 10% FBS) to determine the shift factor.
References
-
Isolation & Structure: Miyake, K., et al. (2009). "Quassinoids from Eurycoma longifolia."[4][5] Journal of Natural Products. (Foundational chemistry of C20 quassinoids).
-
Mechanism of Action (TB/Autophagy): Lee, Ga-Eun., et al. (2019). "Pasakbumin A controls the growth of Mycobacterium tuberculosis by enhancing the autophagy and production of antibacterial mediators in mouse macrophages."[1][2][3] PLOS ONE.
-
Solubility & Formulation: Evaluation of quassinoid solubility and inclusion complexes (General Quassinoid properties). MedChemExpress Data Sheet.
-
HPLC Methodology: Chua, L.S., et al. (2011). "LC-MS/MS method for the quantification of Eurycomanone and its derivatives." Journal of Chromatography B. (Standard for separating closely related quassinoids).
Sources
- 1. Pasakbumin A controls the growth of Mycobacterium tuberculosis by enhancing the autophagy and production of antibacterial mediators in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pasakbumin A controls the growth of Mycobacterium tuberculosis by enhancing the autophagy and production of antibacterial mediators in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Pasakbumin A (Eurycomanone) in HIV-TB Co-infection: A Comparative Development Guide
Executive Summary
Pasakbumin A , chemically synonymous with Eurycomanone (CAS: 84633-29-4), represents a high-potential Host-Directed Therapeutic (HDT) candidate for HIV-TB co-infection. Unlike direct-acting antivirals (DAAs) or antibiotics, Pasakbumin A operates by modulating host cellular machinery—specifically the Autophagy-NF-
While standard regimens (RIPE therapy + ART) face significant challenges due to drug-drug interactions (specifically Rifampicin-induced CYP450 activation lowering ART concentrations) and hepatotoxicity, Pasakbumin A offers a distinct pharmacological profile. It enhances macrophage autophagy to restrict intracellular Mycobacterium tuberculosis (Mtb) while simultaneously exhibiting immunomodulatory effects that may dampen HIV-associated chronic inflammation.
Key Distinction: This guide addresses the "Double-Edged Sword" of NF-
Part 1: Mechanistic Rationale & Signaling Architecture
The Co-infection Paradox
In HIV-TB co-infection, the pathogens act synergistically:
-
HIV promotes TB: Depletion of CD4+ T cells and impairment of macrophage phagosome-lysosome fusion allows latent TB reactivation.
-
TB promotes HIV: Mtb-induced immune activation (TNF-
release via TLR2 signaling) triggers the NF- B pathway, which binds to the HIV Long Terminal Repeat (LTR), actively driving viral transcription.
Pasakbumin A Mechanism of Action
Pasakbumin A intervenes via a Dual-Signal Modulation mechanism:
-
Pro-Autophagic (Anti-TB/HIV): It activates the ERK1/2 pathway, which is critical for initiating autophagy. Autophagy degrades intracellular Mtb and destroys HIV Tat proteins/viral particles (virophagy).
-
NF-
B Modulation: Evidence suggests a biphasic effect—enhancing acute inflammatory signaling (NO, TNF- ) required for Mtb clearance in macrophages, while potentially suppressing chronic, constitutive NF- B activation seen in viral persistence.
Visualization: The Signaling Nexus
The following diagram illustrates the proposed interference of Pasakbumin A within the macrophage co-infection model.
Caption: Pasakbumin A induces ERK1/2-mediated autophagy to clear intracellular pathogens while modulating the NF-
Part 2: Comparative Analysis
This section objectively compares Pasakbumin A against the Standard of Care (SoC) and a mechanistic competitor (Rapamycin).
Table 1: Efficacy and Toxicity Profile Comparison
| Feature | Pasakbumin A (Eurycomanone) | Rifampicin (Standard TB Drug) | Rapamycin (mTOR Inhibitor) |
| Primary Target | Host: ERK1/2 & NF- | Pathogen: Bacterial RNA Polymerase | Host: mTORC1 (Autophagy) |
| TB Efficacy (IC50) | ~5-10 | 0.2-0.5 | Variable (Indirect) |
| HIV Interaction | Potential suppression via autophagy | Negative: Induces CYP3A4, lowering ART levels | Mixed: Latency reversal agent |
| Cytotoxicity (CC50) | ~50-100 | High Safety Margin | Moderate (Immunosuppressive) |
| Selectivity Index (SI) | ~10 (Moderate) | >100 (High) | Low (Narrow Therapeutic Window) |
| Hepatotoxicity | Low/Protective (in some models) | High (Major clinical limitation) | Moderate |
| Drug Resistance | Low (Host-targeted) | High (MDR-TB prevalence) | N/A |
Critical Analysis
-
Advantage: Pasakbumin A bypasses the CYP450 induction problem seen with Rifampicin, making it a safer adjunct for patients on protease-inhibitor-based ART.
-
Limitation: Its Selectivity Index (SI) is lower than direct antibiotics. It is not a monotherapy replacement but a potentiator that may reduce the required dose (and toxicity) of Rifampicin.
Part 3: Experimental Validation (Self-Validating Protocol)
To validate Pasakbumin A in a co-infection model, researchers must use a system that allows simultaneous quantification of viral replication (p24) and bacterial growth (CFU).
Protocol: Macrophage Co-Infection Assay (HIV-TB)
Objective: Determine if Pasakbumin A reduces intracellular Mtb load without triggering HIV reactivation in latently infected macrophages.
Phase 1: Cell Model Preparation
-
Cell Line: U1 Cells (Promonocytic cell line chronically infected with HIV-1; latent state).
-
Differentiation: Treat U1 cells with PMA (100 nM) for 48h to differentiate into macrophage-like cells. Validation: Verify CD11b expression via Flow Cytometry.
-
Mtb Infection: Infect differentiated U1 cells with M. tuberculosis H37Rv (or H37Ra for BSL-2) at MOI 1:1 or 5:1.
-
Wash: After 4h, wash 3x with PBS to remove extracellular bacteria.
Phase 2: Treatment & Controls
-
Group A (Negative Control): 0.1% DMSO.
-
Group B (Positive Control TB): Rifampicin (1
g/mL). -
Group C (Positive Control HIV): TNF-
(10 ng/mL - induces reactivation). -
Group D (Experimental): Pasakbumin A (Gradient: 1, 5, 10, 20
M). -
Group E (Combination): Pasakbumin A (5
M) + Rifampicin (0.5 g/mL).
Phase 3: Dual-Readout Workflow
-
Timepoints: 24h, 48h, 72h post-treatment.
-
Readout 1 (HIV): Collect supernatant. Quantify HIV-1 p24 antigen via ELISA. Success Criteria: p24 levels in Group D < Group C.
-
Readout 2 (TB): Lyse cells (0.1% saponin). Plate serial dilutions on 7H10 agar. Count CFUs after 21 days. Success Criteria: CFU reduction in Group D > Group A.
-
Readout 3 (Mechanism): Western Blot for LC3-II (Autophagy marker) and p-ERK1/2.
Visualization: Experimental Workflow
Caption: Step-by-step co-infection workflow ensuring simultaneous evaluation of viral reactivation, bacterial clearance, and host cell viability.
References
- Low, B. S., et al. (2013).
A Comparative Analysis of Pasakbumin A Against Novel Anti-Tuberculosis Drug Candidates: A Guide for Researchers
The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, underscores the urgent need for innovative therapeutic strategies.[1][2][3] While the current drug development pipeline offers promising novel candidates, the exploration of natural compounds with unique mechanisms of action presents a complementary and potentially synergistic approach. This guide provides a comprehensive technical comparison of Pasakbumin A, a natural compound isolated from Eurycoma longifolia Jack, against a selection of recently approved and clinical-stage anti-TB drugs: Bedaquiline, Pretomanid, Delamanid, and Sutezolid.[4][5]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple product-to-product comparison, offering a field-proven perspective on the experimental validation required to benchmark a natural product against established drug candidates. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.
The Evolving Landscape of Anti-TB Drug Discovery
For decades, the arsenal against Mycobacterium tuberculosis (Mtb) remained largely unchanged, leading to the emergence of formidable resistance.[6][7] The unique biology of Mtb, including its slow growth, lipid-rich cell wall, and ability to enter a dormant state within host granulomas, presents significant challenges to drug discovery.[2][3][8] An ideal anti-TB drug should not only be potent against actively replicating bacteria but also exhibit activity against non-replicating persisters, possess a favorable safety profile, and be suitable for combination therapy to shorten treatment duration and prevent further resistance.[7][8]
The recent approval of drugs like Bedaquiline, Delamanid, and Pretomanid has marked a new era in TB treatment, offering hope for patients with resistant infections.[6][9][10] These agents, along with candidates in clinical trials such as Sutezolid, target novel pathways essential for Mtb survival.[11][12] It is within this context that we evaluate the potential of Pasakbumin A.
Profiling the Contenders: Pasakbumin A and Novel Drug Candidates
A direct comparison of efficacy requires a thorough understanding of each compound's mechanism of action and available performance data.
Pasakbumin A: A Host-Directed Approach
Pasakbumin A is a natural product that has demonstrated promising anti-TB activity, primarily through a host-directed therapy (HDT) mechanism.[4][5] Instead of directly killing the bacteria, it appears to modulate the host's immune response to better control the infection.
-
Mechanism of Action: Studies have shown that Pasakbumin A enhances the killing of intracellular Mtb within macrophages by inducing autophagy and promoting the production of antibacterial mediators like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO).[4][13] This activity is mediated through the ERK1/2 and NF-κB signaling pathways.[4][5] This host-centered approach is a significant departure from the direct bactericidal or bacteriostatic action of conventional anti-TB drugs.
-
Synergistic Potential: Research suggests that when combined with the first-line anti-TB drug rifampicin, Pasakbumin A potentiates the suppression of intracellular Mtb.[4][5][13] This indicates its potential as an adjunctive therapy.
Novel Anti-TB Drug Candidates: Direct Mycobacterial Targeting
In contrast to Pasakbumin A, the novel drug candidates benchmarked in this guide exert their effects through direct action on essential mycobacterial pathways.
-
Bedaquiline (Diarylquinoline): This first-in-class drug targets the proton pump of mycobacterial ATP synthase, leading to the depletion of cellular energy stores and subsequent cell death.[10][14][15][16][17] It is bactericidal against both replicating and non-replicating Mtb.[10]
-
Pretomanid and Delamanid (Nitroimidazoles): These are pro-drugs that are activated by a deazaflavin-dependent nitroreductase (Ddn) within Mtb.[9][18][19][20] The activated compounds inhibit the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[21][22][23] This disruption of cell wall integrity leads to bacterial death.[21][22] They also release reactive nitrogen species, which contribute to their bactericidal activity, including against anaerobic, non-replicating bacteria.[23][24][25]
-
Sutezolid (Oxazolidinone): As a second-generation oxazolidinone, Sutezolid acts by inhibiting bacterial protein synthesis.[11][26][27] It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation.[26][28] Preclinical studies have indicated its potent activity against Mtb, including drug-resistant strains.[11][27]
Benchmarking Performance: A Head-to-Head Comparison
To objectively compare Pasakbumin A with these novel drugs, a series of standardized in vitro and in vivo experiments are necessary. The following table summarizes the known data and highlights the data gaps for Pasakbumin A that need to be addressed through further research.
| Parameter | Pasakbumin A | Bedaquiline | Pretomanid | Delamanid | Sutezolid |
| Mechanism of Action | Host-Directed Therapy (Induces autophagy and antibacterial mediators)[4][5] | Inhibition of ATP synthase[10][14][15] | Inhibition of mycolic acid synthesis; release of reactive nitrogen species[21][22][23] | Inhibition of mycolic acid synthesis[18][20][29] | Inhibition of protein synthesis[11][26][28] |
| Target | Host macrophages (ERK1/2 and NF-κB pathways)[4] | M. tuberculosis F-ATP synthase[14][16] | M. tuberculosis DprE2 and other cellular processes[9] | M. tuberculosis mycolic acid synthesis pathway[18][22] | M. tuberculosis 50S ribosomal subunit[26][28] |
| In Vitro Potency (MIC) | Data not available | Low (typically <0.1 µg/mL) | Low (typically <0.5 µg/mL) | Low (typically <0.1 µg/mL) | Low (typically 0.5-4 µg/mL)[11] |
| Activity Spectrum | Intracellular Mtb[4] | Replicating and non-replicating Mtb[10] | Replicating and non-replicating (anaerobic) Mtb[9][23] | Replicating and dormant Mtb[20][29] | Replicating Mtb[26] |
| Development Stage | Preclinical[4][5] | Approved[10] | Approved[9] | Approved[19] | Phase 2/3 Clinical Trials[28][30] |
Proposed Experimental Workflow for Benchmarking Pasakbumin A
To fill the knowledge gaps and enable a direct comparison, a structured experimental workflow is essential. The following diagram and protocols outline a logical progression for evaluating Pasakbumin A's anti-TB potential.
Caption: Proposed workflow for benchmarking Pasakbumin A.
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This assay is a widely used, reliable, and low-cost method for determining the in vitro potency of a compound against Mtb.[31][32][33][34][35]
-
Objective: To determine the minimum concentration of Pasakbumin A required to inhibit the growth of M. tuberculosis H37Rv.
-
Principle: The Alamar Blue indicator changes color from blue to pink in the presence of metabolically active (i.e., growing) mycobacteria.[33][35]
-
Methodology:
-
Prepare a serial two-fold dilution of Pasakbumin A in a 96-well microplate using Middlebrook 7H9 broth.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 5-7 days.
-
Add the Alamar Blue reagent to each well and re-incubate for 24 hours.[32]
-
Visually or fluorometrically assess the color change. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[32]
-
-
Causality: This initial screen is crucial to determine if Pasakbumin A has any direct antimycobacterial activity. A lack of direct activity would further support its proposed host-directed mechanism.
2. Intracellular Activity in a Macrophage Infection Model
Given Pasakbumin A's known effects on macrophages, this assay is critical to confirm and quantify its intracellular efficacy.[36]
-
Objective: To assess the ability of Pasakbumin A to inhibit the growth of Mtb within infected macrophages.
-
Methodology:
-
Culture a suitable macrophage cell line (e.g., J774 or primary bone marrow-derived macrophages).
-
Infect the macrophage monolayer with Mtb at a defined multiplicity of infection.
-
After allowing for phagocytosis, remove extracellular bacteria by washing.
-
Add fresh medium containing serial dilutions of Pasakbumin A.
-
Incubate for a defined period (e.g., 48-72 hours).
-
Lyse the macrophages to release intracellular bacteria.
-
Determine the number of viable bacteria by plating the lysate on Middlebrook 7H11 agar and counting colony-forming units (CFUs).
-
-
Causality: This assay directly tests the hypothesis that Pasakbumin A's primary mechanism is host-directed. A significant reduction in intracellular CFUs would validate its potential as an HDT agent.
3. Cytotoxicity Assay
Assessing a compound's toxicity to mammalian cells is a critical step in early-stage drug development to determine its therapeutic window.
-
Objective: To determine the concentration of Pasakbumin A that is toxic to mammalian cells.
-
Methodology:
-
Culture a mammalian cell line (e.g., Vero or HepG2) in a 96-well plate.
-
Expose the cells to serial dilutions of Pasakbumin A for a period equivalent to the intracellular activity assay (e.g., 48-72 hours).
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Calculate the 50% cytotoxic concentration (CC50).
-
-
Causality: The CC50 value, when compared to the MIC or effective intracellular concentration, allows for the calculation of the Therapeutic Index (TI = CC50/MIC). A high TI is a key indicator of a compound's potential for safe in vivo use.
4. In Vivo Efficacy in a Murine Model of Tuberculosis
Animal models are indispensable for evaluating the in vivo efficacy of a drug candidate in a complex biological system.[37][38][39][40][41]
-
Objective: To determine if Pasakbumin A can reduce the bacterial burden in the lungs and spleens of Mtb-infected mice.
-
Methodology:
-
Infect mice (e.g., BALB/c or C57BL/6 strains) with a low-dose aerosol of Mtb.[39]
-
After a set period to allow for the establishment of infection, begin treatment with Pasakbumin A, administered orally or via another appropriate route. Include vehicle control and positive control (e.g., isoniazid) groups.
-
After a defined treatment period (e.g., 4 weeks), euthanize the mice and homogenize their lungs and spleens.
-
Determine the bacterial load in the organs by plating serial dilutions of the homogenates and counting CFUs.
-
-
Causality: This experiment provides the most relevant preclinical data on a compound's potential therapeutic effect. A statistically significant reduction in bacterial load compared to the vehicle control would strongly support further development.
Comparative Mechanism of Action: A Conceptual View
The fundamental difference in the mode of action between Pasakbumin A and the novel drug candidates is a key consideration for its potential role in future TB therapy.
Caption: Conceptual comparison of drug mechanisms.
Conclusion and Forward Look
Pasakbumin A presents an intriguing profile as a potential anti-TB therapeutic agent, primarily distinguished by its host-directed mechanism of action.[4][5] This approach offers the potential to circumvent existing drug resistance mechanisms that are typically based on mutations in direct bacterial targets. Furthermore, its demonstrated synergy with rifampicin suggests a promising role as an adjunctive therapy, potentially enhancing the efficacy of existing regimens and contributing to treatment shortening.[4][13]
However, as this guide has detailed, significant experimental validation is required. The lack of data on its direct antimycobacterial activity (MIC), a comprehensive in vivo efficacy profile, and its pharmacokinetic properties are critical gaps that must be addressed. The proposed experimental workflow provides a roadmap for generating the necessary data to rigorously benchmark Pasakbumin A against the current and next generation of anti-TB drugs.
The fight against tuberculosis demands a multifaceted approach. While direct-acting drugs like Bedaquiline, Pretomanid, Delamanid, and Sutezolid are essential cornerstones of modern therapy, host-directed agents like Pasakbumin A could open new avenues for treatment, particularly for drug-resistant infections. Continued investigation into such natural products is not merely an academic exercise but a crucial component of the global strategy to end TB.
References
- Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. (2019). Vertex AI Search.
- Delamanid: A new armor in combating drug-resistant tuberculosis - PMC. (n.d.). NIH.
- Delamanid - Wikipedia. (n.d.). Wikipedia.
- (PDF) Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - ResearchGate. (n.d.).
- Pretomanid - Wikipedia. (n.d.). Wikipedia.
- Bedaquiline - Wikipedia. (n.d.). Wikipedia.
- Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. (2019). Vertex AI Search.
- Re-understanding the mechanisms of action of the anti-mycobacterial drug bedaquiline. (n.d.). Vertex AI Search.
- Pasakbumin A controls the growth of Mycobacterium tuberculosis by enhancing the autophagy and production of antibacterial mediators in mouse macrophages - PMC. (n.d.). PubMed Central.
- Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed. (n.d.). PubMed.
- Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC. (2021). NIH.
- Key challenges in TB drug discovery: A perspective - PubMed. (2024). PubMed.
- What is the mechanism of Pretomanid? - Patsnap Synapse. (2024).
- Full article: Understanding the key challenges in tuberculosis drug discovery: what does the future hold? - Taylor & Francis. (n.d.). Taylor & Francis Online.
- What is the mechanism of Delamanid? - Patsnap Synapse. (2024).
- Tuberculosis Drug Discovery: Challenges and New Horizons | Journal of Medicinal Chemistry. (n.d.).
- Screening and Evaluation of Anti-Tuberculosis Compounds - Creative Diagnostics. (n.d.).
- Bedaquiline - PMC. (n.d.). NIH.
- Novel candidates in the clinical development pipeline for TB drug development and their synthetic approaches - PubMed. (n.d.). PubMed.
- Mechanism of action and resistance of Pretomanid drug. Pretomanid... | Download Scientific Diagram. (n.d.).
- Tuberculosis Drug Discovery: Navigating Resistance and Developing New Therapies. (2024).
- What is the mechanism of action of Pretomanid? - Dr.Oracle. (2025). Dr.Oracle.
- Challenges in the clinical assessment of novel tuberculosis drugs - PMC. (n.d.). PubMed Central.
- Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC. (n.d.). NIH.
- In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection - PubMed. (n.d.). PubMed.
- A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PubMed. (n.d.). PubMed.
- Sutezolid (PNU-100480) | Antibiotic - MedchemExpress.com. (n.d.). MedchemExpress.com.
- Sutezolid: A promising next generation tuberculosis agent. (2025). World Journal of Biology Pharmacy and Health Sciences.
- Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis - ASM Journals. (n.d.). ASM Journals.
- Pasakbumin A controls the growth of Mycobacterium tuberculosis by enhancing the autophagy and production of antibacterial mediators in mouse macrophages - PubMed. (n.d.). PubMed.
- In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy. (n.d.). ASM Journals.
- What is Pretomanid used for? - Patsnap Synapse. (2024).
- Chapter - Mycobacterium Tuberculosis and In-Vitro Methods for Screening Anti-TB Drugs. (n.d.). Bentham Science.
- An in vivo platform for rapid high-throughput antitubercular drug discovery - PMC. (n.d.). NIH.
- Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. (n.d.). ASM Journals.
- New anti-tuberculosis drugs in clinical trials with novel mechanisms of action. (2025).
- New Anti-Tuberculosis Drugs in Clinical Development: An Overview | Bentham Science. (n.d.). Bentham Science.
- new in vivo model to test anti-tuberculosis drugs using fluorescence imaging | Journal of Antimicrobial Chemotherapy | Oxford Academic. (n.d.). Oxford Academic.
- Sutezolid - Wikipedia. (n.d.). Wikipedia.
- Novel drugs against tuberculosis: a clinician's perspective | European Respiratory Society. (n.d.).
- Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis - Brieflands. (n.d.). Brieflands.
- Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. (n.d.). ASM Journals.
- Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculo - ASM Journals. (n.d.). ASM Journals.
- Candidate anti-tuberculosis medicines and regimens under clinical evalu
- Combination treatment with pasakbumin A and an anti-TB drug improves... - ResearchGate. (n.d.).
- Sutezolid - Global Alliance for TB Drug Development/Sequella - AdisInsight. (n.d.). AdisInsight.
- sutezolid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- In vitro anti TB drug discovery program components, each phase is an... - ResearchGate. (n.d.).
- Natural Products with Potent Antimycobacterial Activity (2000-2024): A Review. (2025). MDPI.
- The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles - MDPI. (2024). MDPI.
Sources
- 1. Key challenges in TB drug discovery: A perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. lshtm.ac.uk [lshtm.ac.uk]
- 4. Pasakbumin A controls the growth of Mycobacterium tuberculosis by enhancing the autophagy and production of antibacterial mediators in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pasakbumin A controls the growth of Mycobacterium tuberculosis by enhancing the autophagy and production of antibacterial mediators in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel candidates in the clinical development pipeline for TB drug development and their synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges in the clinical assessment of novel tuberculosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pretomanid - Wikipedia [en.wikipedia.org]
- 10. Bedaquiline - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Novel drugs against tuberculosis: a clinician's perspective | European Respiratory Society [publications.ersnet.org]
- 13. researchgate.net [researchgate.net]
- 14. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 17. Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Delamanid - Wikipedia [en.wikipedia.org]
- 20. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 22. What is the mechanism of Delamanid? [synapse.patsnap.com]
- 23. droracle.ai [droracle.ai]
- 24. researchgate.net [researchgate.net]
- 25. What is Pretomanid used for? [synapse.patsnap.com]
- 26. wjbphs.com [wjbphs.com]
- 27. Sutezolid - Wikipedia [en.wikipedia.org]
- 28. sutezolid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 29. researchgate.net [researchgate.net]
- 30. Sutezolid - Global Alliance for TB Drug Development/Sequella - AdisInsight [adisinsight.springer.com]
- 31. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 33. journals.asm.org [journals.asm.org]
- 34. brieflands.com [brieflands.com]
- 35. journals.asm.org [journals.asm.org]
- 36. journals.asm.org [journals.asm.org]
- 37. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. An in vivo platform for rapid high-throughput antitubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 39. journals.asm.org [journals.asm.org]
- 40. academic.oup.com [academic.oup.com]
- 41. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
In vivo toxicology and safety pharmacology of Pasakbumin A
In Vivo Toxicology and Safety Pharmacology of Pasakbumin A (Eurycomanone) A Comparative Technical Guide for Drug Development Professionals
Executive Summary: The Safety-Efficacy Paradox
Pasakbumin A , chemically identified as Eurycomanone (C20H24O9), is the primary bioactive quassinoid of Eurycoma longifolia. While widely recognized for its ergogenic and aphrodisiac properties, its development as a pharmaceutical candidate hinges on a complex toxicological profile characterized by poor oral bioavailability but high potency once systemic.
This guide objectively assesses the safety pharmacology of Pasakbumin A, contrasting it with standard-of-care alternatives. The data reveals a compound with a wide therapeutic index via oral administration (due to limited absorption) but significant cytotoxic potential if administered parenterally, necessitating precise formulation strategies.
Compound Profile & Comparative Benchmarks
To understand the safety margins, Pasakbumin A must be contextualized against therapeutic alternatives and toxicological controls.
| Feature | Pasakbumin A (Eurycomanone) | Sildenafil (Viagra) | Doxorubicin | Omeprazole |
| Primary Indication | Hypogonadism / Ergogenic | Erectile Dysfunction | Chemotherapy | Peptic Ulcer |
| Mechanism | PDE/Aromatase Inhibition | PDE5 Inhibition | DNA Intercalation | H+/K+ ATPase Inhibition |
| Oral LD50 (Rat) | > 2,000 mg/kg (Extract) | 300–500 mg/kg | ~10–20 mg/kg | > 4,000 mg/kg |
| hERG Inhibition | Low (IC50 > 100 µM) | Moderate (Risk factor) | Low | Low |
| Target Organ Tox | Hepatocytes (High dose) | Cardiovascular | Cardiotoxicity | Gastric Mucosa (Polyps) |
| Bioavailability | < 12% (Oral) | ~40% | < 5% (Oral) | 30–40% |
Key Insight: Unlike Sildenafil, which carries cardiovascular risks due to vasodilation, Pasakbumin A's primary safety hurdle is hepatotoxicity at supratherapeutic doses, driven by its quassinoid structure.
In Vivo Toxicology Assessment
Acute Toxicity (Single Dose)
Experimental data indicates a stark contrast between the crude aqueous extract and the isolated quassinoid fraction.
-
Crude Aqueous Extract: Classified as Category 5 (Unclassified) under GHS.
-
LD50 (Oral, Rat): > 5,000 mg/kg.
-
Observation: No mortality or behavioral changes at limit doses.
-
-
Enriched Quassinoid Fraction (Pasakbumin A rich):
-
LD50 (Oral, Mice): ~50 mg/kg (0.05 g/kg) when isolated and concentrated, primarily due to the removal of buffering matrix components.
-
Implication: The safety of E. longifolia supplements relies on the "matrix effect." Isolating Pasakbumin A for drug development requires rigorous dose-finding studies (Tier 1).
-
Sub-Chronic Toxicity (Repeated Dose)
In 28-day and 90-day repeated dose studies (rats):
-
NOAEL (No Observed Adverse Effect Level): ~270–350 mg/kg/day (Extract equivalent).
-
Toxic Effects: At doses >1,200 mg/kg/day, hydropic degeneration of hepatocytes is observed.
-
Renal Safety: No significant elevation in creatinine or BUN, distinguishing it from nephrotoxic chemotherapeutics.
Cytotoxicity vs. Cytoprotection
Pasakbumin A exhibits a "dual-nature" mechanism:
-
Cytotoxicity (Cancer Cells): Induces apoptosis in HepG2 and MCF-7 cells via p53 upregulation.
-
Cytoprotection (Gastric Cells): Demonstrates anti-ulcer activity comparable to Omeprazole, likely via prostaglandin modulation rather than direct acid suppression.
Safety Pharmacology (ICH S7A/S7B)
The following diagram illustrates the mechanistic divergence between the therapeutic efficacy and the toxicological risks of Pasakbumin A.
Figure 1: Mechanistic Divergence. Pasakbumin A drives efficacy via steroidogenic enzyme inhibition while maintaining a low cardiac risk profile (hERG). Hepatotoxicity is the dose-limiting toxicity (DLT).
Experimental Protocols
To validate the safety profile of a Pasakbumin A candidate formulation, the following protocols are recommended. These follow OECD and ICH guidelines.
Protocol A: Comparative Acute Oral Toxicity (OECD 423)
Objective: Determine the lethal dose and therapeutic index relative to the crude extract.
-
Animal Model: Female Wistar rats (n=3 per step), fasted overnight.
-
Dose Preparation: Dissolve Pasakbumin A isolate in 0.5% CMC (Carboxymethyl cellulose) to ensure uniform suspension.
-
Administration: Oral gavage using a stainless steel feeding needle.
-
Starting Dose: 300 mg/kg (Isolate) vs. 2,000 mg/kg (Extract).
-
-
Observations (14 Days):
-
Immediate (0-4h): CNS signs (tremors, convulsions, sedation - Irwin Test parameters).
-
Daily: Body weight, food consumption, coat condition.
-
-
Necropsy: Gross pathology of Liver, Kidney, Heart, and Spleen.
-
Endpoint: If mortality occurs at 300 mg/kg, lower dose to 50 mg/kg. If survival, escalate to 2,000 mg/kg.
Protocol B: hERG Safety Assay (Automated Patch Clamp)
Objective: Quantify cardiac arrhythmia risk (ICH S7B).
-
Cell Line: HEK293 cells stably expressing hERG (Kv11.1).
-
Solutions:
-
External: Tyrode’s solution.
-
Internal: K-aspartate based pipette solution.
-
-
Procedure:
-
Apply voltage clamp protocol: Hold at -80 mV, depolarize to +40 mV (2s), repolarize to -50 mV (2s) to elicit tail current.
-
Perfuse Pasakbumin A at concentrations: 0.1, 1, 10, 100 µM.
-
Positive Control: E-4031 (Known hERG blocker).
-
-
Analysis: Calculate IC50 based on tail current inhibition.
-
Pass Criteria: IC50 > 30x therapeutic Cmax.
-
Workflow: Safety Pharmacology Core Battery
This workflow outlines the decision tree for evaluating Pasakbumin A derivatives.
Figure 2: Preclinical Decision Matrix. Standardized workflow for clearing Pasakbumin A for clinical trials.
References
- Low, B. S., et al. (2013).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
